4-tert-Butyl-2-methylphenol
Overview
Description
4-tert-Butyl-2-methylphenol is a chemical compound that is structurally related to phenols, which are known for their antioxidant properties. While the specific compound 4-tert-Butyl-2-methylphenol is not directly mentioned in the provided papers, there are several closely related compounds that can offer insights into its characteristics. For instance, 4-methyl-2,6-di-tert-butylphenol is mentioned as an antioxidant that protects lipids from autoxidation . Similarly, 4-tert-butylphenol (4-t-BP) is described as an endocrine-disrupting chemical that is persistent in the environment and difficult to biodegrade . These related compounds suggest that 4-tert-Butyl-2-methylphenol may also possess antioxidant properties and could be environmentally persistent.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of phenolic compounds is crucial for their chemical behavior. For example, the crystal structure of a related compound, 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone), shows significant dihedral angles between the central phenyl ring and the attached benzene rings, which could influence its reactivity and interactions . Similarly, 4-tert-Butyl-2-methylphenol would have a tert-butyl group and a methyl group attached to the phenol ring, affecting its molecular geometry and properties.
Chemical Reactions Analysis
The chemical reactions involving 4-tert-butylphenol derivatives can be complex. For instance, 4-tert-butylphenol can undergo photo-initiated degradation, leading to various by-products such as 4-tert-butylcatechol and hydroquinone . Another study shows that 4-tert-butylphenol can be transformed by ferrate(VI) oxidation into hydroxylation products, benzene-ring cleavage products, and dimers . These studies indicate that 4-tert-Butyl-2-methylphenol could also participate in similar oxidation and photodegradation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-tert-butylphenol derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the hydrophobicity and decrease the volatility of these compounds . The antioxidant properties of related compounds like 4-methyl-2,6-di-tert-butylphenol suggest that 4-tert-Butyl-2-methylphenol may also serve as an antioxidant . Additionally, the environmental persistence and potential for bioaccumulation of 4-tert-butylphenol imply that 4-tert-Butyl-2-methylphenol might share these properties.
Scientific Research Applications
Environmental and Toxicological Studies
Pulmonary Toxicity : Alkylphenols similar to 4-tert-Butyl-2-methylphenol, such as butylated hydroxytoluene (BHT), have been studied for their pulmonary toxicity in mice. Research suggests that structural features like a phenolic ring with a methyl group at the 4-position and ortho-alkyl groups are crucial for toxic activity, potentially through quinone methides formed by microsomal oxidation (Mizutani, Ishida, Yamamoto, & Tajima, 1982).
Environmental Occurrence and Toxicity : Synthetic phenolic antioxidants (SPAs), including compounds like 4-tert-Butyl-2-methylphenol, are prevalent in various environments and have been detected in human tissues. Concerns about their potential toxicity, including hepatic toxicity and endocrine disruption, have been raised (Liu & Mabury, 2020).
Chemical Reactivity in Industrial Applications : The oxidation products of 4-tert-Butyl-2-methylphenol in polyethylene production have been identified, highlighting its role in preventing discoloration and degradation of materials (Daun, Gilbert, & Giacin, 1974).
Metabolism and Isotope Effects : Studies have compared the toxicity and metabolism of BHT and its isotopes, providing insights into the mechanisms of lung damage caused by these compounds (Mizutani, Yamamoto, & Tajima, 1983).
Industrial and Material Science
Use in Food and Cosmetic Industries : 4-tert-Butyl-2-methylphenol is used in food, pharmaceutical, and cosmetic industries as an antioxidant. Its widespread use and low acute toxicity, along with its impact on liver function in rodents, have been studied (Soćko, 2022).
Impact on Carcinogenesis : Research on the effects of phenolic antioxidants on carcinogenesis reveals the complex interactions between these compounds and cancer development (Hirose et al., 1988).
Electrochemical Reactivity : The reactivity of compounds like 4-tert-Butyl-2-methylphenol with radicals has been studied using electrochemical methods, offering insights into their antioxidant properties (Zabik, Anwar, Ziu, & Martic-Milne, 2019).
Biodegradation and Environmental Impact : The biodegradation of endocrine disruptors like 4-tert-Butyl-2-methylphenol by yeast strains demonstrates pathways for environmental remediation and pollution control (Rajendran, Huang, Lin, & Kirschner, 2017).
Analytical and Chemical Studies
Chromatographic Analysis : 4-tert-Butyl-2-methylphenol has been used in chromatography to protect lipids from autoxidation, demonstrating its utility in analytical chemistry (Wren & Szczepanowksa, 1964).
Oxidation Studies : The oxidation of 4-tert-Butyl-2-methylphenol has been studied to understand its chemical properties and potential applications in industrial processes (Shimizu et al., 1990).
Safety And Hazards
Future Directions
The efficient synthesis of 2-tert-butyl-4-methylphenol is an important reaction because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .
properties
IUPAC Name |
4-tert-butyl-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKLPZOJLXDZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059163 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2-methylphenol | |
CAS RN |
98-27-1 | |
Record name | 4-tert-Butyl-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-2-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-tert-Butyl-2-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-(1,1-dimethylethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.